[(E)-[(4-methoxyphenyl)methylidene]amino]thiourea
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Overview
Description
[(E)-[(4-methoxyphenyl)methylidene]amino]thiourea is an organic compound characterized by the presence of a methoxyphenyl group attached to a thiourea moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[(4-methoxyphenyl)methylidene]amino]thiourea typically involves the reaction of 4-methoxybenzaldehyde with thiourea in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which then reacts with thiourea to form the final product. The reaction conditions often include refluxing the reactants in ethanol or methanol for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(E)-[(4-methoxyphenyl)methylidene]amino]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
[(E)-[(4-methoxyphenyl)methylidene]amino]thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(E)-[(4-methoxyphenyl)methylidene]amino]thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [(E)-[(4-methoxyphenyl)methylidene]amino]phenol
- [(E)-[(4-methoxyphenyl)methylidene]amino]benzene
- [(E)-[(4-methoxyphenyl)methylidene]amino]pyridine
Uniqueness
[(E)-[(4-methoxyphenyl)methylidene]amino]thiourea is unique due to the presence of both a methoxy group and a thiourea moiety, which confer specific chemical and biological properties
Properties
Molecular Formula |
C9H11N3OS |
---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
[(Z)-(4-methoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C9H11N3OS/c1-13-8-4-2-7(3-5-8)6-11-12-9(10)14/h2-6H,1H3,(H3,10,12,14)/b11-6- |
InChI Key |
TUNWURMRBJWUFJ-WDZFZDKYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N\NC(=S)N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=S)N |
Origin of Product |
United States |
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